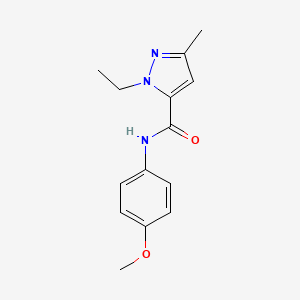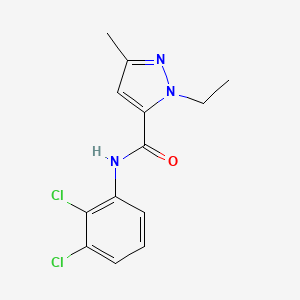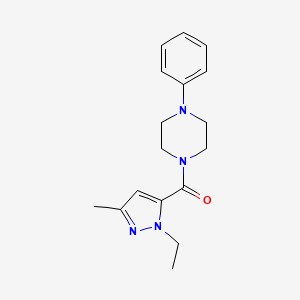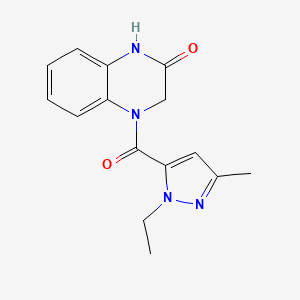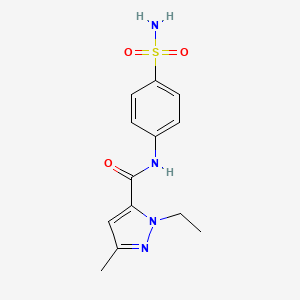
1-ethyl-3-methyl-N-(4-sulfamoylphenyl)-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-ethyl-3-methyl-N-(4-sulfamoylphenyl)-1H-pyrazole-5-carboxamide, also referred to as EMSPC, is a synthetic pyrazole carboxamide compound that has been used in a variety of scientific research applications. It has been used to investigate the molecular mechanisms of action of drugs and therapeutics, as well as to study biochemical and physiological effects.
科学的研究の応用
EMSPC has been used by scientists in a variety of research applications. It has been used to investigate the molecular mechanisms of action of drugs and therapeutics, as well as to study biochemical and physiological effects. It has also been used to study the effects of drugs on the body and to develop novel drugs.
作用機序
EMSPC binds to the active site of enzymes, which are proteins that catalyze biochemical reactions. The binding of EMSPC to the active site of an enzyme triggers a conformational change in the enzyme, resulting in a conformational change in the active site. This conformational change alters the enzyme's catalytic activity and affects the biochemical reaction that the enzyme catalyzes.
Biochemical and Physiological Effects
EMSPC has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in the metabolism of drugs and therapeutics, resulting in an increase in the bioavailability of the drugs and therapeutics. It has also been found to affect the activity of enzymes involved in the synthesis of neurotransmitters, resulting in changes in neurotransmitter levels. In addition, EMSPC has been found to affect the activity of enzymes involved in the synthesis of hormones, resulting in changes in hormone levels.
実験室実験の利点と制限
One of the advantages of using EMSPC in lab experiments is that it is a synthetic compound, which means that it is easy to synthesize and can be obtained in large quantities. Furthermore, it is a highly soluble compound, which makes it easy to use in experiments. However, there are some limitations to using EMSPC in lab experiments. For example, it has been found to be toxic to some cells and can cause adverse side effects in some organisms.
将来の方向性
The potential applications of EMSPC are vast and the possibilities for future research are numerous. One potential future direction is to investigate the effects of EMSPC on the activity of enzymes involved in the metabolism of drugs and therapeutics, as well as to study the effects of EMSPC on the synthesis of neurotransmitters and hormones. Additionally, further research could be conducted to investigate the potential therapeutic applications of EMSPC and to develop novel drugs based on EMSPC. Finally, research could be conducted to investigate the toxicity of EMSPC and to develop ways to reduce its toxicity.
合成法
EMSPC can be synthesized by a two-step process. In the first step, 4-sulfamoylphenyl is reacted with ethylmagnesium bromide to form 1-ethyl-3-methyl-N-(4-sulfamoylphenyl). In the second step, the compound is reacted with ethyl pyrazole-5-carboxylate to form the desired product. The reaction is carried out in a solvent such as dichloromethane at room temperature.
特性
IUPAC Name |
2-ethyl-5-methyl-N-(4-sulfamoylphenyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3S/c1-3-17-12(8-9(2)16-17)13(18)15-10-4-6-11(7-5-10)21(14,19)20/h4-8H,3H2,1-2H3,(H,15,18)(H2,14,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFYBCHSWDWKCHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


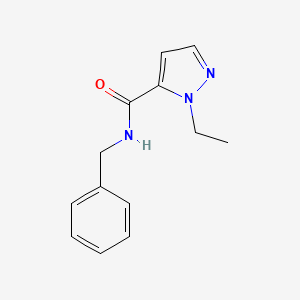
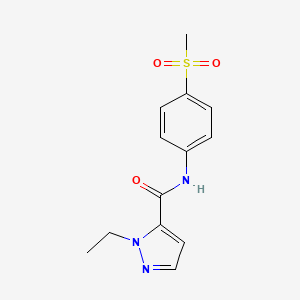

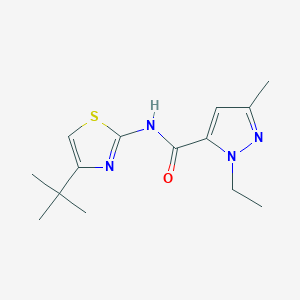
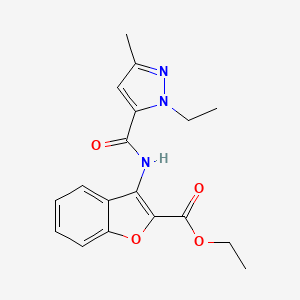
![1-ethyl-3-methyl-N-[3-(methylcarbamoyl)thiophen-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B6537230.png)
![2-[4-(1-ethyl-3-methyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-4,7-dimethyl-1,3-benzothiazole](/img/structure/B6537233.png)
![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6537235.png)
![2-[4-(1-ethyl-3-methyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-4-(methylsulfanyl)-1,3-benzothiazole](/img/structure/B6537241.png)
